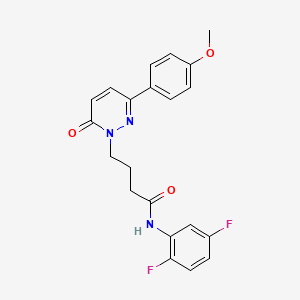![molecular formula C25H26N6O4 B2967184 N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea CAS No. 1115959-93-7](/img/structure/B2967184.png)
N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea is a useful research compound. Its molecular formula is C25H26N6O4 and its molecular weight is 474.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory and Antimicrobial Activity : Compounds similar to N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some derivatives demonstrated significant inhibitory activity against pro-inflammatory cytokines and promising antimicrobial activity against pathogenic bacteria and fungi (Keche et al., 2013).
Antiproliferative Effects : Studies have been conducted on the antiproliferative effects of related quinoline derivatives against various cancer cells, including non-small cell lung cancers and breast cancers. Certain compounds showed significant activity in inhibiting the growth of cancer cells (Tseng et al., 2013).
Optical and Electronic Properties : The optical and electronic properties of quinoline derivatives have been studied extensively. These studies include examining their nonlinear optical (NLO) properties, which are important in technological applications (Khalid et al., 2019).
Fluorescent Chemosensor Development : Quinoline derivatives have been used to develop chemosensors, such as a colorimetric and ratiometric fluorescent chemosensor for fluoride ion detection based on a proton transfer mechanism (Jia et al., 2009).
Crystal Structure Analysis : The crystal structure of compounds related to this compound, such as metobromuron, has been analyzed to understand their molecular interactions and properties (Kang et al., 2015).
Synthesis and Characterization : Various methods for synthesizing and characterizing quinoline derivatives have been developed, emphasizing environmentally friendly and efficient processes (Xie et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: alpha1A-, alpha1B-, and alpha1D-adrenergic receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Ligands are molecules that bind to other (usually larger) molecules, in this case, the alpha1-adrenergic receptors. This binding can cause a change in the function of the target molecule. In the case of this compound, it has been found to have an affinity for the alpha1-adrenergic receptors in the range from 22 nM to 250 nM .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its interaction with the alpha1-adrenergic receptors. The compound acts as a ligand for these receptors, causing changes in their function. This can lead to effects such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Analyse Biochimique
Biochemical Properties
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one: plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The interaction with these receptors can modulate their activity, leading to changes in cellular signaling pathways. Additionally, the compound may interact with other biomolecules, such as neurotransmitters and hormones, influencing their function and stability.
Cellular Effects
The effects of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can affect cell signaling pathways by modulating the activity of alpha1-adrenergic receptors, leading to changes in neurotransmitter release and synaptic plasticity . In other cell types, such as smooth muscle cells, the compound may influence cell contraction and relaxation by altering receptor-mediated signaling pathways. These effects can impact gene expression, cellular metabolism, and overall cell function.
Molecular Mechanism
At the molecular level, 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one exerts its effects through specific binding interactions with target biomolecules. The compound binds to alpha1-adrenergic receptors, leading to either inhibition or activation of these receptors depending on the context . This binding can trigger a cascade of intracellular events, including changes in second messenger levels, activation of protein kinases, and alterations in gene expression. These molecular mechanisms underlie the compound’s ability to modulate cellular processes and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular signaling and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and improving physiological functions . At higher doses, the compound can induce toxic or adverse effects, such as receptor desensitization, cellular stress, and organ damage. Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation in specific tissues can influence its pharmacological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the plasma membrane, cytoplasm, or nucleus, where it can interact with its target biomolecules and exert its effects. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c1-18-7-9-19(10-8-18)35-24-23-27-31(25(33)30(23)12-11-26-24)17-22(32)29-15-13-28(14-16-29)20-5-3-4-6-21(20)34-2/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJJOHBTWGQVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)
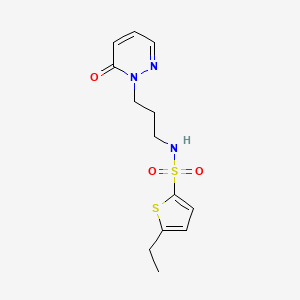

![1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2967106.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B2967107.png)
![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)
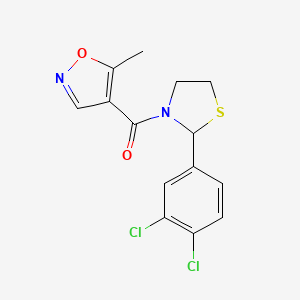
![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]acetamide;hydrochloride](/img/structure/B2967117.png)
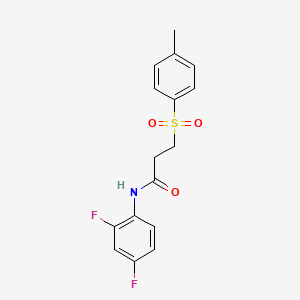
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)
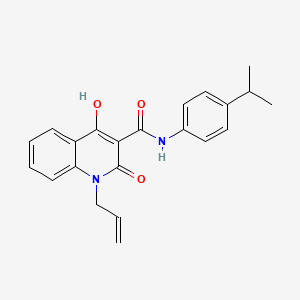

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)
